5-bromo-1H-indol-7-amine: A Comprehensive Technical Guide
5-bromo-1H-indol-7-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 5-bromo-1H-indol-7-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a comprehensive understanding.
Chemical Properties
5-bromo-1H-indol-7-amine, with the CAS number 590417-93-9, is a substituted indole derivative. Indoles are a class of aromatic heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The introduction of a bromine atom and an amino group to the indole scaffold provides handles for further chemical modifications, making it a valuable building block in synthetic chemistry.
Physicochemical Properties
| Property | 5-bromo-1H-indole[1][2] | 5-bromo-7-methyl-1H-indole[3][4] | 5-bromo-1H-indol-7-amine (Estimated) |
| Molecular Formula | C₈H₆BrN | C₉H₈BrN | C₈H₇BrN₂ |
| Molecular Weight | 196.04 g/mol | 210.07 g/mol | 211.06 g/mol |
| Melting Point | 90-92 °C | Not Available | Likely higher than 5-bromoindole due to the amino group's potential for hydrogen bonding. |
| Boiling Point | 228.5°C (rough estimate) | 165 °C (at 0.1 Torr) | Not Available |
| Appearance | White to light brown powder or chunks | Not Available | Likely a solid, color may vary. |
| Solubility | 126 mg/L (calculated) | Not Available | Expected to be soluble in polar aprotic solvents like DMSO and DMF, similar to other indole derivatives[5]. |
| pKa | 16.04 ± 0.30 (Predicted) | Not Available | The presence of the amino group would introduce a basic pKa. |
Spectral Data
Detailed spectral data for 5-bromo-1H-indol-7-amine is not published. However, the expected spectral characteristics can be inferred from data on similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The chemical shifts will be influenced by the electron-donating amino group at the 7-position and the electron-withdrawing bromine atom at the 5-position. The N-H proton of the amine and the indole will likely appear as broad signals. For comparison, the ¹H NMR of 5-bromo-7-methylindole in CDCl₃ shows signals at δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), and 2.47 (s, 3H)[4].
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring. The positions of these signals will be affected by the substituents.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹) and the indole N-H (around 3400 cm⁻¹). These bands are generally sharper than O-H bands[6].
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (211.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed.
Synthesis and Reactivity
Synthetic Approaches
A common method for the synthesis of aminoindoles is the reduction of the corresponding nitroindole. Therefore, a plausible synthetic route to 5-bromo-1H-indol-7-amine would involve the nitration of 5-bromoindole followed by reduction of the nitro group. A general procedure for the reduction of a nitroindole to an aminoindole using tin(II) chloride has been reported for the synthesis of 5-bromo-1H-indol-3-amine[7].
Another versatile approach to substituted indoles starts from aromatic amines. This method involves the ortho-iodination of a substituted aniline, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene, and subsequent copper-catalyzed cyclization to form the indole ring[8]. This strategy could potentially be adapted for the synthesis of 5-bromo-1H-indol-7-amine.
Experimental Workflow: Synthesis of Substituted Indoles from Aromatic Amines
Caption: A general synthetic workflow for substituted indoles.
Reactivity
The chemical reactivity of 5-bromo-1H-indol-7-amine is dictated by the indole nucleus and its substituents.
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Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C3 position.
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Amino Group: The amino group at the 7-position is nucleophilic and can undergo reactions such as acylation and alkylation.
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Bromo Group: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable intermediate for creating diverse chemical libraries[9].
Biological Activity and Potential Applications
While there is no specific biological data available for 5-bromo-1H-indol-7-amine, the indole scaffold is a well-established pharmacophore in drug discovery. The introduction of a bromine atom has been shown to enhance the biological activity of many natural products[10].
Derivatives of bromo-indoles have been investigated for a variety of therapeutic applications:
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Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. For instance, 5-bromoindole derivatives have been explored as potential anticancer agents[10]. Some indole-based compounds act as inhibitors of key signaling pathways involved in cancer progression[11].
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Anti-inflammatory Agents: Indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated as anti-inflammatory agents[12].
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Neurodegenerative Diseases: Indole-based compounds are also being developed as agents against neurodegenerative diseases.
Given the structural features of 5-bromo-1H-indol-7-amine, it is a promising candidate for further investigation in these and other therapeutic areas. The presence of the amino and bromo groups provides opportunities for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Detailed experimental protocols for 5-bromo-1H-indol-7-amine are not available. The following are general methodologies for reactions commonly performed on similar indole derivatives, which can be adapted by skilled researchers.
General Procedure for the Reduction of a Nitroindole to an Aminoindole
This protocol is adapted from the synthesis of 5-bromo-1H-indol-3-amine[7].
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Dissolution: Dissolve the starting 5-bromo-7-nitro-1H-indole in a suitable solvent such as acetic acid.
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Addition of Reducing Agent: To the stirred solution, add a reducing agent like tin(II) chloride (SnCl₂) at room temperature.
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Reaction: Heat the reaction mixture (e.g., to 85°C) and stir for a sufficient period (e.g., 2 hours) to ensure complete conversion.
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Work-up: Cool the mixture and concentrate it under reduced pressure. The crude product can then be purified by a suitable method like column chromatography.
Logical Flowchart: Reduction of Nitroindole
Caption: A flowchart for the reduction of a nitroindole.
General Procedure for Suzuki Cross-Coupling
This is a general protocol for the Suzuki coupling of a bromo-indole derivative[9].
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Reaction Setup: In a reaction vessel, combine the 5-bromo-1H-indol-7-amine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
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Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it.
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Purification: Purify the crude product by column chromatography.
Conclusion
5-bromo-1H-indol-7-amine is a promising but understudied molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of reactive amino and bromo groups on the privileged indole scaffold, offer numerous possibilities for the synthesis of diverse and complex molecules. While direct experimental data is scarce, this guide provides a comprehensive overview based on the properties and reactivity of closely related compounds. Further research into the synthesis, characterization, and biological evaluation of 5-bromo-1H-indol-7-amine and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents.
References
- 1. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 3. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

